molecular formula C10H10N2O6 B170287 Propan-2-yl 3,5-dinitrobenzoate CAS No. 10477-99-3

Propan-2-yl 3,5-dinitrobenzoate

Cat. No. B170287
CAS RN: 10477-99-3
M. Wt: 254.2 g/mol
InChI Key: FAYNAMQMBONHIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Propan-2-yl 3,5-dinitrobenzoate, also known as DNBP, is a yellow crystalline powder that is commonly used in scientific research. It is a nitroaromatic compound that has been studied for its potential applications in various fields.

Scientific Research Applications

Propan-2-yl 3,5-dinitrobenzoate has been widely used in scientific research for its potential applications in various fields. One of its most common uses is in the synthesis of other compounds, such as nitroaromatics, which are used in the production of dyes, pharmaceuticals, and other chemicals. Propan-2-yl 3,5-dinitrobenzoate has also been studied for its potential use as an explosive, as well as a potential treatment for cancer and other diseases.

Mechanism of Action

The exact mechanism of action of Propan-2-yl 3,5-dinitrobenzoate is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. This can lead to a variety of biochemical and physiological effects, including changes in cell growth and division, as well as alterations in gene expression and protein synthesis.
Biochemical and Physiological Effects:
Propan-2-yl 3,5-dinitrobenzoate has been shown to have a variety of biochemical and physiological effects on cells and tissues. It has been found to induce oxidative stress and DNA damage, which can lead to cell death and apoptosis. It has also been shown to inhibit the activity of certain enzymes and proteins, which can lead to changes in cell growth and division, as well as alterations in gene expression and protein synthesis.

Advantages and Limitations for Lab Experiments

One of the main advantages of using Propan-2-yl 3,5-dinitrobenzoate in lab experiments is its high purity and stability, which makes it a reliable and consistent research tool. It is also relatively easy to synthesize and purify, which makes it a cost-effective option for many researchers. However, there are also some limitations to using Propan-2-yl 3,5-dinitrobenzoate, including its potential toxicity and the need for careful handling and storage.

Future Directions

There are many potential future directions for research on Propan-2-yl 3,5-dinitrobenzoate. One area of interest is its potential use as a treatment for cancer and other diseases, as it has been shown to have anti-tumor and anti-inflammatory properties. Other areas of interest include its potential use as an explosive, as well as its potential applications in the synthesis of other compounds and materials.
In conclusion, Propan-2-yl 3,5-dinitrobenzoate is a yellow crystalline powder that has been widely used in scientific research for its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on Propan-2-yl 3,5-dinitrobenzoate is needed to fully understand its potential applications and limitations.

Synthesis Methods

Propan-2-yl 3,5-dinitrobenzoate can be synthesized through a multi-step process that involves the reaction of 3,5-dinitrobenzoic acid with isopropanol in the presence of a catalyst such as sulfuric acid. The resulting product is then purified through recrystallization to obtain the final product.

properties

CAS RN

10477-99-3

Product Name

Propan-2-yl 3,5-dinitrobenzoate

Molecular Formula

C10H10N2O6

Molecular Weight

254.2 g/mol

IUPAC Name

propan-2-yl 3,5-dinitrobenzoate

InChI

InChI=1S/C10H10N2O6/c1-6(2)18-10(13)7-3-8(11(14)15)5-9(4-7)12(16)17/h3-6H,1-2H3

InChI Key

FAYNAMQMBONHIQ-UHFFFAOYSA-N

SMILES

CC(C)OC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

CC(C)OC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-]

synonyms

Benzoic acid, 3,5-dinitro-, 1-Methylethyl ester

Origin of Product

United States

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